Furan vs. Pyridine at the 7-Position: A 2.7-Fold Potency Differential in Indolizine Farnesyltransferase Inhibition
In a structurally analogous indolizine series targeting human farnesyltransferase, replacement of the pyridine ring with a furan ring (position analogous to the 7-substituent in the target compound) shifted the IC₅₀ from 23.9 nM to 65 nM—a 2.7-fold reduction in potency [1]. The target compound's furan moiety at this position therefore occupies a defined potency-activity space distinct from its pyridine-containing analogs, making it a candidate for SAR exploration of heterocycle electronic effects on FTI activity.
| Evidence Dimension | Farnesyltransferase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Furan-containing analog: IC₅₀ = 65 nM (represents the furan substructure at position analogous to target compound's 7-furan-2-yl group) |
| Comparator Or Baseline | Pyridine-containing analog (compound 38): IC₅₀ = 23.9 nM |
| Quantified Difference | 2.7-fold lower potency for furan vs. pyridine substitution; IC₅₀ difference of 41.1 nM |
| Conditions | Human farnesyltransferase biochemical assay; data from BindingDB ChEMBL_1431091 series |
Why This Matters
This quantifiable potency cliff demonstrates that furan-versus-pyridine substitution at this scaffold position is not biologically silent; procurement of the exact furan analog is required to maintain this specific activity trade-off profile in FTI-focused screening cascades.
- [1] BindingDB entry: Replacement of the pyridine ring of indolyl compound 38 in Table 3 with a furan ring resulted in a drop in potency (23.9 nM for compound 38 vs. 65 nM for the resulting furan analogue). View Source
